molecular formula C11H11F B8728851 1-Fluoro-4-(pent-4-YN-1-YL)benzene CAS No. 391678-43-6

1-Fluoro-4-(pent-4-YN-1-YL)benzene

Cat. No.: B8728851
CAS No.: 391678-43-6
M. Wt: 162.20 g/mol
InChI Key: SVGWZAGWRRHKMJ-UHFFFAOYSA-N
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Description

1-Fluoro-4-(pent-4-YN-1-YL)benzene is a useful research compound. Its molecular formula is C11H11F and its molecular weight is 162.20 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Fluoro-4-(pent-4-yn-1-yl)benzene, and how do reaction parameters affect yield?

The primary synthetic route involves Sonogashira coupling , a palladium-catalyzed cross-coupling between a halogenated aromatic compound (e.g., 1-fluoro-4-iodobenzene) and a terminal alkyne (pent-4-yn-1-ol derivatives). Key parameters include:

  • Catalyst system : Pd(PPh₃)₂Cl₂ (0.01 mmol) and CuI (0.01 mmol) for alkyne activation .
  • Solvent : Triethylamine or DMF, which acts as both solvent and base.
  • Temperature : Room temperature for initiation, followed by heating at 333 K to drive the reaction . Yield optimization requires strict anhydrous conditions and inert atmospheres (N₂/Ar) to prevent alkyne oxidation.

Table 1 : Comparison of Sonogashira Coupling Conditions

ParameterExample from Literature Typical Range
Catalyst Loading (Pd)1 mol%0.5–2 mol%
Reaction Time3–4 hours2–6 hours
Yield83%70–90%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals are observed?

  • ¹H/¹³C NMR :

  • Fluorine substituent : Deshielding of adjacent protons (e.g., aromatic protons near F show splitting due to ¹⁹F-¹H coupling) .
  • Alkyne protons : Terminal alkyne protons (≡C-H) appear at δ 2.5–3.5 ppm in ¹H NMR .
    • IR Spectroscopy : C≡C stretch at ~2100–2260 cm⁻¹ confirms alkyne presence .
    • X-ray Crystallography : Resolves molecular geometry; for analogous compounds, C≡C bond lengths are ~1.20 Å, and C-F bonds are ~1.35 Å .

Advanced Research Questions

Q. How can electronic deactivation by the fluorine substituent be mitigated during electrophilic aromatic substitution (EAS) of this compound?

The fluorine atom is a strong electron-withdrawing group, directing EAS to the meta position. Strategies include:

  • Lewis Acid Catalysis : AlCl₃ or FeCl₃ polarizes electrophiles (e.g., nitronium ions) to enhance reactivity at deactivated positions .
  • Directed Ortho-Metallation : Use of directing groups (e.g., -SiMe₃) to override fluorine’s meta-directing effect .
  • High-Temperature Conditions : Thermal activation to overcome electronic deactivation barriers .

Q. What role does the alkyne moiety play in click chemistry applications, and how can reaction conditions be tailored for this compound?

The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Methodological considerations:

  • Catalyst : CuSO₄/NaAsc in t-BuOH:H₂O (1:1) at 25–50°C .
  • Steric Effects : Bulky substituents on the alkyne may slow reactivity; microwave-assisted synthesis can accelerate reactions .
  • Fluorine Compatibility : Fluorine’s electron-withdrawing nature does not inhibit CuAAC but may require extended reaction times.

Q. How do steric and electronic factors influence the regioselectivity of cross-coupling reactions involving this compound?

  • Steric Hindrance : The pent-4-yn-1-yl group’s linear structure minimizes steric clashes, favoring coupling at the para position relative to fluorine .
  • Electronic Effects : Fluorine’s -I effect activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions. Palladium catalysts (e.g., Pd₂(dba)₃) with electron-rich ligands (XPhos) enhance oxidative addition to C-F bonds .

Table 2 : Reactivity Comparison of Substituents in Cross-Coupling

SubstituentPreferred Reaction TypeYield Range
-C≡C-(pent-4-yn-1-yl)Sonogashira Coupling70–90%
-FNucleophilic Aromatic Sub.50–75%

Q. Methodological Considerations for Data Contradictions

  • Conflicting Reactivity Reports : Discrepancies in fluorinated aryl alkynes’ stability may arise from trace moisture or oxygen during synthesis. Always validate purity via GC-MS or HPLC .
  • Divergent Spectroscopic Data : Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) can shift NMR signals. Reference internal standards (e.g., TMS) for calibration .

Q. Key Physical Properties (Inferred from Analogues)

PropertyValue (Analogous Compound)Source
Boiling Point~287°C (for styryl analogs)
Density~1.12 g/cm³
LogP~3.99 (hydrophobic alkyne)

Properties

CAS No.

391678-43-6

Molecular Formula

C11H11F

Molecular Weight

162.20 g/mol

IUPAC Name

1-fluoro-4-pent-4-ynylbenzene

InChI

InChI=1S/C11H11F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h1,6-9H,3-5H2

InChI Key

SVGWZAGWRRHKMJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Subsequently, sodium acetylide (18% slurry in xylene) (50 ml) was added to hexamethylphosphoramide (20 ml) with stirring, and to the resulting mixture was furthermore added a solution of 3-(4-fluorophenyl)-1-iodopropane (7.00 g, 26.5 mmol) obtained above in dry dimethylformamide (20 ml) with stirring under ice-cooling, and then the resulting mixture was stirred at room temperature for 2 hours. After stirring, ice-cold water was added to the reaction mixture carefully with stirring under ice-cooling, and the resulting mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. After filtration, the solvent was removed in vacuo, and the residue was purified by flash chromatography on a silica gel column using hexane as the eluent to afford the title compound (2.67 g, yield: 62%) as a colorless oil.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
62%

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